Lithium Diphenylphosphanide
Overview
Description
Synthesis Analysis
The synthesis of lithium diphenylphosphanide involves reactions where lithium compounds interact with diphenylphosphine derivatives. For instance, the reaction of trichlorosilanes with lithium phosphanide leads to the formation of 1,3-diphospha-2-silaallylic complexes, showcasing the compound's ability to engage in complex formation through reactive intermediates (Lange et al., 1998). Similarly, the synthesis and characterization of lithium complexes with 2‐(diphenylphosphanylamino)pyridine and N,2‐bis(diphenylphosphanyl)benzeneamine highlight the coordination behavior of lithium diphenylphosphanides with nitrogen and phosphorus atoms, forming constrained ring structures (Xavier et al., 2004).
Molecular Structure Analysis
The molecular structure of lithium diphenylphosphanide complexes often features coordination to nitrogen, oxygen, and phosphorus atoms, forming various ring sizes and geometries. For example, in complexes formed with 2-(diphenylphosphinoamino)pyridine, the lithium ion coordinates to both nitrogen atoms, forming four or five-membered rings, depending on the specific ligands involved (Xavier et al., 2004).
Chemical Reactions and Properties
Lithium diphenylphosphanide participates in numerous chemical reactions, demonstrating its reactivity and utility in synthesizing various organometallic complexes. For instance, it reacts with electrophiles and participates in complexation reactions, forming structures with unique bonding properties and reactivities. The reaction with trichlorosilanes to form 1,3-diphospha-2-silaallylic complexes exemplifies its ability to engage in complex chemical transformations (Lange et al., 1998).
Scientific Research Applications
Neuroprotective Effects
Lithium, including lithium diphenylphosphanide, has been extensively studied for its neuroprotective effects, particularly in the context of neurodegenerative disorders like Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and Parkinson's disease (PD). It modulates several homeostatic mechanisms such as neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function. These effects are primarily attributed to its inhibition of glycogen synthase kinase-3 beta (GSK-3β) and inositol monophosphatase (IMP) (Forlenza, De-Paula, & Diniz, 2014).
Autophagy Regulation
Lithium's role in autophagy regulation is significant in various neuropsychiatric conditions. It helps in the degradation of aggregate-prone proteins, including mutated huntingtin, phosphorylated tau, and α-synuclein, in neurodegenerative diseases. This process is linked to the mammalian target of rapamycin (mTOR)-independent pathway and the mTOR-dependent pathway in different conditions (Motoi, Shimada, Ishiguro, & Hattori, 2014).
Treatment of Tauopathies
In tauopathies, lithium has shown promise by attenuating motor disturbances in tauopathy model mice. This is achieved through inhibition of GSK-3 and enhancement of autophagy, leading to reductions in tau phosphorylation, soluble tau levels, and the number of neurofibrillary tangles (Shimada et al., 2012).
Circadian Clock Regulation
Lithium is implicated in the regulation of the circadian clock, particularly in the context of bipolar disorder. It inhibits GSK3β, which phosphorylates and stabilizes the orphan nuclear receptor Rev-erbα, a component of the circadian clock. This action of lithium affects the expression of circadian genes (Yin, Wang, Klein, & Lazar, 2006).
Neuroprotective Mechanisms in Neurodegenerative Diseases
Lithium's neuroprotective properties are further highlighted by its modulation of mechanisms like inflammation, mitochondrial function, oxidative stress, autophagy, and apoptosis. These properties are being explored for repurposing lithium as a drug for neurodegenerative diseases such as AD (Damri, Shemesh, & Agam, 2020).
Antisuicidal Efficacy
Apart from its mood-stabilizing effects, lithium has a significant role in reducing the risk of both attempted and completed suicide. The mechanisms underlying its antisuicidal actions involve aggression and impulsivity as candidate endophenotypes strongly associated with suicide (Kovacsics, Gottesman, & Gould, 2009).
Reduction of Tau Phosphorylation
Lithium has shown efficacy in reducing tau phosphorylation, a key process in Alzheimer's disease, by inhibiting GSK-3. This action enhances the binding of tau to microtubules and promotes microtubule assembly, providing insights for potential interventions in Alzheimer’s disease (Hong, Chen, Klein, & Lee, 1997).
IMPA2 and Brain Function
Research on lithium’s target, IMPA2, provides insights into its role in bipolar disorder, schizophrenia, and febrile seizures. IMPA2 exhibits lithium-inhibitable IMPase activity, with distinct biochemical properties and expression patterns from IMPA1, suggesting separate functions in vivo (Ohnishi et al., 2007).
Safety And Hazards
Lithium Diphenylphosphanide is an air-sensitive solid . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
lithium;diphenylphosphanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10P.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYEGHEUWHKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[P-]C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10LiP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392839 | |
Record name | Lithium diphenylphosphanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium Diphenylphosphanide | |
CAS RN |
65567-06-8 | |
Record name | Lithium diphenylphosphanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium diphenylphosphide solution | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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